Benzyl(triphenyl)phosphanium;hydroiodide
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Overview
Description
Benzyl(triphenyl)phosphanium;hydroiodide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium ion, paired with a hydroiodide counterion. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydroiodide can be synthesized through the reaction of benzyl bromide with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under microwave irradiation at 60°C with 800 watts and 1 bar pressure for several minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reaction conditions to those used in laboratory synthesis, scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often facilitated by triphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of benzyl-substituted compounds .
Scientific Research Applications
Benzyl(triphenyl)phosphanium;hydroiodide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including trans-stilbenes and cinnamates via Wittig olefination.
Medicinal Chemistry: It is involved in the synthesis of inhibitors for enzymes such as ADAM-TS4 and ADAM-TS5, which are targets for osteoarthritis treatment.
Material Science: It is used as a crosslinking agent for nanocomposites, enhancing the properties of materials such as fluoroelastomers.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;hydroiodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium ion can stabilize carbanions, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand for transition metal complexes.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used in various chemical reactions.
Benzyltriphenylphosphonium chloride: Similar to benzyl(triphenyl)phosphanium;hydroiodide but with a chloride counterion.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a hydroiodide counterion, which can influence its reactivity and applications in ways that differ from other similar compounds.
Properties
Molecular Formula |
C25H23IP+ |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C25H22P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI Key |
JOZHCQBYRBGYAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I |
Origin of Product |
United States |
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